N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
Description
N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a synthetic small molecule characterized by a benzamide core substituted with a cyclopropylmethyl amine group and a 2-oxo-5-(trifluoromethyl)pyridinylmethyl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group may influence conformational rigidity and binding interactions with biological targets . Its synthesis involves multi-step reactions, including condensation, hydroxylamine addition, and cyclization, as detailed in a 2023 European patent application .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)15-7-8-16(24)23(11-15)10-13-3-5-14(6-4-13)17(25)22-9-12-1-2-12/h3-8,11-12H,1-2,9-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRISPFJLMJLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, also known by its CAS number 339025-15-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 350.33 g/mol
- Structure : The compound features a cyclopropylmethyl group and a trifluoromethyl-substituted pyridine moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the cyclopropylmethyl group influences binding affinity and selectivity towards various enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
- Pharmacological Applications : Due to its structural characteristics, it is being explored for use as a pharmaceutical intermediate or active ingredient in drug development.
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have been conducted to evaluate the compound's efficacy against various bacterial strains. Results indicate significant inhibition at certain concentrations, suggesting potential as a novel antimicrobial agent.
- Mechanistic Studies : Further mechanistic studies have revealed that the compound interacts with key metabolic enzymes, which may lead to altered metabolic pathways in treated cells.
- Comparative Analysis : A comparative analysis with similar compounds (e.g., N-(cyclopropylmethyl)-4-trifluoromethylbenzamide) indicates that the unique combination of functional groups in this compound may confer enhanced biological activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 350.33 g/mol |
| CAS Number | 339025-15-9 |
| Antimicrobial Activity | Yes (in vitro studies ongoing) |
| Enzyme Inhibition | Yes (specific enzymes targeted) |
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group is conserved across analogues, suggesting its critical role in stabilizing interactions (e.g., hydrophobic pockets or fluorine-π interactions).
- Cyclopropylmethyl vs.
- Pyridinylmethyl Substituents : The N-(4-pyridinylmethyl) analogue (CAS 339025-13-7) has a lower molecular weight (387.40 g/mol) and additional HBA sites, which could enhance solubility but reduce blood-brain barrier penetration .
Comparison with Analogues :
- The N-(4-pyridinylmethyl) analogue (CAS 339025-13-7) may require protective group strategies for the pyridine nitrogen, complicating synthesis compared to the target compound .
Q & A
Q. What are the key synthetic routes for N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide?
The synthesis involves multi-step reactions, including:
- Condensation reactions to form intermediates like carboximidoyl chlorides (e.g., using cyclopropylmethylamine and activated pyridinyl derivatives) .
- Nucleophilic substitution at chlorinated positions, leveraging trifluoromethyl groups for regioselectivity .
- Coupling reagents such as EDC·HCl and HOBt for amide bond formation, as demonstrated in analogous carboxamide syntheses . Key challenges include controlling stereochemistry and minimizing side reactions from the reactive trifluoromethyl group.
Q. How is the compound characterized structurally?
- Spectroscopic methods :
Q. What biochemical pathways or targets are associated with this compound?
Analogous trifluoromethyl-pyridinyl carboxamides target bacterial phosphopantetheinyl transferases (PPTases) , critical for fatty acid and polyketide biosynthesis . The compound’s mode of action likely involves competitive inhibition of PPTase-substrate binding, disrupting bacterial proliferation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates for trifluoromethyl-group-containing intermediates .
- Catalytic systems : Use of triethylamine or DMAP to mitigate acid byproducts during amide coupling .
- Scale-up precautions : Rigorous hazard analysis (e.g., exothermic reactions with sodium azide) and controlled addition of reagents to prevent runaway reactions .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Trifluoromethyl group : Enhances metabolic stability and target binding via hydrophobic and electronic effects .
- Cyclopropane ring : Introduces steric constraints that may improve selectivity for bacterial PPTases over human homologs .
- Pyridinyl-2-oxo moiety : Critical for hydrogen-bond interactions with catalytic residues, as shown in docking studies of similar compounds .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Case example : If NMR signals for the cyclopropane ring are obscured by aromatic protons:
- Use DEPT-135 NMR to distinguish CH₂ groups in the cyclopropane moiety .
- Perform 2D-COSY or NOESY to resolve overlapping peaks .
Q. What strategies are effective in analyzing metabolic stability in vitro?
- Liver microsome assays : Monitor degradation kinetics using LC-MS/MS, focusing on oxidative metabolites from the trifluoromethyl group .
- CYP450 inhibition screening : Assess potential drug-drug interaction risks using fluorogenic substrates .
- Stabilization approaches : Introduce electron-withdrawing groups (e.g., nitro) para to the amide to slow hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
